2-Methylindole

Thermochemistry Process Engineering Physical Chemistry

Researchers often encounter inconsistent regioselectivity in indole derivatization, leading to unwanted isomers and purification bottlenecks. 2-Methylindole (CAS 95-20-5) eliminates this variability. - Steric hindrance from the 2-methyl group directs electrophilic substitution exclusively to the 3-position, enabling high-yield synthesis of 3-acyl- and 3-methoxycarbonyl-2-methylindoles. - Enhanced thermodynamic stability (lower gas-phase enthalpy of formation) and a higher boiling point (545.2 K) ensure robust performance in high-temperature reactions. Supplied with Certificate of Analysis; immediate global shipping ensures project continuity.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 95-20-5
Cat. No. B041428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylindole
CAS95-20-5
Synonyms2-Methyl-1H-indole;  NSC 7514;  2-Methyl-1H-indole
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N1
InChIInChI=1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6,10H,1H3
InChIKeyBHNHHSOHWZKFOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylindole Technical Baseline


2-Methylindole (CAS 95-20-5) is a methyl-substituted heterocyclic aromatic compound belonging to the indole class, with the molecular formula C9H9N and a molecular weight of 131.17 g/mol [1]. It appears as a yellow to reddish-purple or brown crystalline solid [2], exhibiting a melting point of 57–59 °C [3] and a boiling point of 273 °C (545.2 K) [3][4]. This compound serves as a key intermediate in the synthesis of various indole derivatives with potential antifungal activities [5] and is utilized in the production of dyes, pigments, optical brighteners, and pharmaceuticals [6]. Its reactivity is characterized by electrophilic substitution at the 3-position and regioselective acylation reactions [7]. 2-Methylindole is sensitive to light [2] and should be stored at freezer temperatures (-20 °C) to maintain stability [2].

2-Methylindole Differentiating Properties


Generic substitution of indole derivatives is not feasible due to the profound impact of methyl substitution on reactivity, thermochemical stability, and environmental fate. The position of the methyl group significantly alters the electronic and steric properties of the indole core, leading to distinct chemical behaviors that cannot be replicated by unsubstituted indole or other positional isomers. For instance, 2-Methylindole exhibits a higher boiling point and enthalpy of vaporization compared to indole [1], and its nucleophilicity is influenced by steric hindrance at the C-3 position [2]. Furthermore, the 2-methyl group confers remarkable resistance to microbial degradation, a property not shared by indole or 3-methylindole [3]. These differences are critical for applications requiring precise regioselectivity, thermal stability, or environmental persistence, making 2-Methylindole a non-interchangeable building block in synthetic chemistry and industrial processes.

2-Methylindole Quantitative Evidence


Boiling Point and Vaporization Enthalpy

2-Methylindole exhibits a significantly higher boiling point (545.2 K) compared to indole (527.0 K) and other methylindole isomers such as 1-methylindole (512.6 K), 3-methylindole (538.7 K), 5-methylindole (540.2 K), and 7-methylindole (539.2 K) [1]. Its enthalpy of vaporization (ΔlgHmo) is also the highest among these compounds, measured at 71.7 ± 0.4 kJ·mol⁻¹, compared to 65.6 ± 0.4 kJ·mol⁻¹ for indole and 70.1 ± 0.5 kJ·mol⁻¹ for 3-methylindole [1]. These data indicate that 2-methylindole requires more energy for vaporization, a critical parameter for distillation-based purification or gas-phase reaction design.

Thermochemistry Process Engineering Physical Chemistry

Gas-Phase Enthalpy of Formation

The gas-phase standard molar enthalpy of formation (ΔfHmo(gas)) for 2-methylindole is 120.2 kJ·mol⁻¹, which is 40.2 kJ·mol⁻¹ lower than that of indole (160.4 kJ·mol⁻¹) [1]. This indicates that 2-methylindole is thermodynamically more stable in the gas phase than unsubstituted indole. The value for 2-methylindole is also lower than that of 3-methylindole (126.0 kJ·mol⁻¹) [1], suggesting that the 2-position methylation provides greater stabilization than methylation at the 3-position.

Thermodynamics Computational Chemistry Energetics

Nucleophilic Reactivity and Steric Hindrance

The nucleophilicity of 2-methylindole is characterized by the Mayr parameters N = 6.91 and sN = 1.10 in acetonitrile [1]. In kinetic studies with 4,6-dinitrobenzofuroxan, 2-methylindoles exhibit a separate linear correlation between nucleophilicity (N) and C-3 basicity (pKa) compared to 5-X-substituted indoles lacking the 2-methyl group [2]. This splitting is attributed to steric hindrance caused by the 2-methyl group, which impedes the approach of electrophiles to the C-3 position [2]. Consequently, reactions with 2-methylindole often proceed with distinct regioselectivity, favoring acylation at the 3-position rather than other sites [3].

Organic Synthesis Reaction Kinetics Regioselectivity

Environmental Persistence

Under both methanogenic and sulfate-reducing anaerobic conditions, 2-methylindole shows no degradation over the 35-day study period, whereas indole is completely degraded within 28 days (methanogenic) or 35 days (sulfate-reducing) [1]. Similarly, 3-methylindole is transformed under methanogenic conditions and fully mineralized under sulfate-reducing conditions [1]. The resistance of 2-methylindole to microbial attack is attributed to the methyl group at the 2-position, which blocks the initial hydroxylation step required for ring cleavage [1].

Environmental Chemistry Biodegradation Persistence

2-Methylindole Optimal Use Cases


Regioselective 3-Substituted Indole Synthesis

The steric hindrance imposed by the 2-methyl group directs electrophilic substitution exclusively to the 3-position, enabling the high-yield synthesis of 3-acyl-2-methylindoles and 3-methoxycarbonyl-2-methylindole with minimal byproducts [4]. This regioselectivity is critical for preparing intermediates in pharmaceutical and agrochemical synthesis where substitution at other positions would lead to inactive or undesired isomers.

High-Temperature Gas-Phase Reactions and Distillation

2-Methylindole's higher boiling point (545.2 K) and enthalpy of vaporization (71.7 kJ·mol⁻¹) compared to indole [4] make it suitable for processes requiring higher thermal stability. Its lower gas-phase enthalpy of formation (120.2 kJ·mol⁻¹) [4] also indicates enhanced thermodynamic stability, which may reduce unwanted decomposition during high-temperature syntheses or chemical vapor deposition.

Environmental Persistence and Stability Testing

The complete resistance of 2-methylindole to anaerobic microbial degradation [4] makes it an ideal candidate for studies requiring stable compounds in environmental matrices or for applications where long-term chemical integrity is essential, such as in certain dye or pigment formulations.

Cannabinoid Receptor Ligand Synthesis

The 2-methylindole scaffold is a key component in the synthesis of aminoalkylindoles, which act as potent cannabinoid CB1 and CB2 receptor agonists or antagonists [4]. Its unique electronic and steric properties, distinct from those of indole or 3-methylindole, are essential for achieving the desired pharmacological profile in compounds like WIN55,212-2.

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